Pyridazin-3-ylmethanesulfonyl chloride

Description

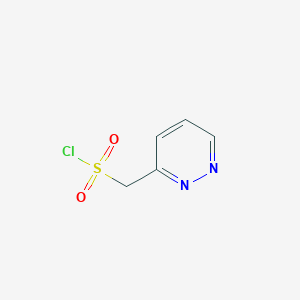

Pyridazin-3-ylmethanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyridazine ring substituted with a methanesulfonyl chloride group at the 3-position. This compound is primarily employed as a sulfonating agent in organic synthesis, particularly for introducing sulfonate ester groups to target molecules. For instance, it reacts with hydroxyl-containing substrates like 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide to yield sulfonated pyridazine derivatives (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) under mild conditions (5°C, pyridine, 1 hour) . Such derivatives are of interest in medicinal chemistry due to the bioactivity of sulfonamide and sulfonate moieties in drug design.

Properties

Molecular Formula |

C5H5ClN2O2S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

pyridazin-3-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-2-1-3-7-8-5/h1-3H,4H2 |

InChI Key |

XYIMRGDHPBMGRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridazin-3-ylmethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One such method includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, followed by distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions

Pyridazin-3-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pyridazin-3-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.

Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and cardiovascular disorders.

Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of pyridazin-3-ylmethanesulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some derivatives of pyridazine have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3-ylmethanesulfonyl chloride belongs to a broader class of sulfonyl chlorides used in sulfonation reactions. Below is a comparative analysis with structurally and functionally related compounds:

Reactivity and Structural Features

Stability and Byproduct Formation

- This compound may produce fewer side reactions in pyridazine-functionalized systems due to tailored electronic compatibility.

Research Findings and Data

Table 1: Comparative Reaction Conditions

*Yields for methanesulfonyl and benzenesulfonyl chloride are generalized from literature; specific data for this compound is unavailable in the provided evidence .

Key Observations

- The pyridazine ring in this compound likely enhances electrophilicity at the sulfur center due to electron-withdrawing effects, though steric factors may offset this advantage.

- Its niche application in pyridazine-derived sulfonate synthesis distinguishes it from conventional sulfonyl chlorides, which lack heterocyclic specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.